molecular formula C18H15ClN2O3 B11541028 3-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide

3-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide

Cat. No.: B11541028
M. Wt: 342.8 g/mol
InChI Key: RQAAATIUEOQZGS-UHFFFAOYSA-N
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Description

This compound, with its intricate name, belongs to the class of 1,3-isobenzofurandiones . Its systematic name is quite a mouthful, but let’s break it down: it contains a benzamide core, a spirocyclic system, and a chlorine substituent. The spirocyclic structure adds an interesting twist (literally!) to its chemical architecture.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of maleic anhydride (1,2,3,6-tetrahydrophthalic anhydride) with an appropriate amine, followed by cyclization. The specific synthetic route may vary, but the key steps include:

    Diels-Alder Reaction: Maleic anhydride reacts with an amine (such as ) to form the spirocyclic intermediate.

    Cyclization: The spirocyclic intermediate undergoes intramolecular cyclization to yield the final compound.

Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The chlorine atom can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.

Major Products: The specific products depend on the reaction conditions, but they may include spirocyclic derivatives, amides, and substituted benzamides.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique spirocyclic structure.

    Biological Studies: It may interact with specific receptors or enzymes.

    Materials Science: Its reactivity makes it interesting for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

3-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide

InChI

InChI=1S/C18H15ClN2O3/c19-10-3-1-2-9(8-10)15(22)20-21-16(23)13-11-4-5-12(14(13)17(21)24)18(11)6-7-18/h1-5,8,11-14H,6-7H2,(H,20,22)

InChI Key

RQAAATIUEOQZGS-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC(=CC=C5)Cl

solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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